Thieno[2,3-b]pyridine-5-carbonitrile

Lipophilicity Drug design Scaffold selection

Thieno[2,3-b]pyridine-5-carbonitrile (CAS 21344-31-0) is the unsubstituted parent heterocycle of a privileged kinase inhibitor scaffold series. It consists of a thiophene ring fused to a pyridine ring at the [2,3-b] junction with a nitrile substituent at the 5-position.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
CAS No. 21344-31-0
Cat. No. B3116000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-5-carbonitrile
CAS21344-31-0
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CSC2=NC=C(C=C21)C#N
InChIInChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H
InChIKeyIOVJNINZHOJSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridine-5-carbonitrile (CAS 21344-31-0): Technical Procurement Baseline for the Unsubstituted Scaffold


Thieno[2,3-b]pyridine-5-carbonitrile (CAS 21344-31-0) is the unsubstituted parent heterocycle of a privileged kinase inhibitor scaffold series. It consists of a thiophene ring fused to a pyridine ring at the [2,3-b] junction with a nitrile substituent at the 5-position . The scaffold is a documented key intermediate for constructing potent and selective protein kinase C theta (PKCθ) inhibitors, with optimized derivatives achieving low-nanomolar IC₅₀ values [1]. Its physical properties—LogP of 2.50, topological polar surface area (TPSA) of 65 Ų, and a boiling point of 330.5 ± 22.0 °C—distinguish it from the isomeric thieno[3,2-b]pyridine-6-carbonitrile scaffold (LogP ~1.64) [2].

Why Generic ‘Thienopyridine-carbonitrile’ Sourcing Fails for Thieno[2,3-b]pyridine-5-carbonitrile (21344-31-0)


Procurement decisions based on the generic class term ‘thienopyridine-carbonitrile’ are risky because the fusion isomer and nitrile regioisomer profoundly alter both the physicochemical properties and the biological selectivity of the final derivatives. The [2,3-b] isomer places the nitrile at position 5, adjacent to the pyridine nitrogen, while the [3,2-b] isomer positions the nitrile at position 6 [1]. This difference changes the LogP by approximately 0.86 log units (2.50 vs. 1.64), which can impact membrane permeability and off-target binding. More critically, the [2,3-b] scaffold has been specifically optimized for PKCθ inhibition, with lead compounds achieving IC₅₀ values as low as 7.5 nM, whereas [3,2-b] scaffolds have been directed toward different kinase targets [2][3]. Substituting one isomer for the other invalidates any established structure–activity relationship (SAR) and can derail a lead optimization program.

Quantitative Differentiation Evidence: Thieno[2,3-b]pyridine-5-carbonitrile vs. Closest Analogs


Lipophilicity Advantage: Thieno[2,3-b]pyridine-5-carbonitrile LogP Outperforms Thieno[3,2-b] Isomer by 0.86 Log Units

The predicted LogP of thieno[2,3-b]pyridine-5-carbonitrile is 2.50 (ACD/Labs), compared with 1.638 for thieno[3,2-b]pyridine-6-carbonitrile [1]. The 0.86 log-unit increase indicates higher lipophilicity, which can translate into improved passive membrane permeability and potentially higher oral bioavailability for derivatives built on this scaffold.

Lipophilicity Drug design Scaffold selection

Scaffold-Dependent Kinase Selectivity: Thieno[2,3-b]pyridine-5-carbonitrile Enables Low-Nanomolar PKCθ Inhibition vs. Alternative Kinase Targets for the [3,2-b] Isomer

Optimized 4-(indol-5-ylamino)thieno[2,3-b]pyridine-5-carbonitrile derivative 29 achieves an IC₅₀ of 7.5 nM against PKCθ [1]. In contrast, published thieno[3,2-b]pyridine-6-carbonitrile inhibitors have been directed toward different kinases (e.g., KDR/VEGFR2), with representative analog BDBM6086 showing an IC₅₀ of 140 nM in a LANCE kinase assay [2]. While these are not head-to-head comparisons, the scaffold-isomer pairing with distinct kinase selectivity profiles is evident from the patent and literature landscape [3].

PKCθ Kinase selectivity Immunology

Synthetic Accessibility Advantage: Cyclization Route to Thieno[2,3-b]pyridine-5-carbonitrile Derivatives Proceeds in 85–90% Yield

Thieno[2,3-b]pyridine-5-carbonitrile derivatives can be synthesized via a cyclization of the precursor ethyl 5-cyano-2-methyl-4-styryl-6-thioxonicotinate using Na₂CO₃ in ethanol, achieving isolated yields of 85–90% . This compares favorably with the earlier tin-mediated reduction route to the 4-chloro-2-iodo intermediate, which delivered only 13% overall yield [1].

Synthesis Cyclization Process chemistry

Polar Surface Area Parity: Both [2,3-b] and [3,2-b] Isomers Exhibit Near-Identical TPSA, Confirming That Lipophilicity Difference Drives Differentiation

The topological polar surface area (TPSA) of thieno[2,3-b]pyridine-5-carbonitrile is 65 Ų . A substituted thieno[3,2-b]pyridine-6-carbonitrile analog (3-bromo-7-chloro) has a reported TPSA of 64.9 Ų . This near-identity (Δ < 1 Ų) indicates that the differential LogP between the two scaffolds is primarily driven by differences in molecular volume and electronic distribution, not by increased hydrogen-bonding capacity.

TPSA ADME Scaffold comparison

Optimal Application Scenarios for Thieno[2,3-b]pyridine-5-carbonitrile (21344-31-0) Based on Quantitative Differentiation


Medicinal Chemistry: PKCθ-Targeted Lead Optimization for Autoimmune and Inflammatory Diseases

Programs targeting PKCθ for T-cell-mediated autoimmune diseases (asthma, arthritis, multiple sclerosis, transplant rejection) should select the thieno[2,3-b]pyridine-5-carbonitrile scaffold as the starting point. Published SAR demonstrates that appropriate C-4 and C-2 substitution yields PKCθ inhibitors with IC₅₀ values as low as 7.5 nM and selectivity over PKCδ and Src-family kinases [1][2]. The elevated LogP (2.50) further supports cell permeability optimization efforts.

Process Chemistry: Scale-Up of the Thieno[2,3-b]pyridine-5-carbonitrile Core via High-Yielding Cyclization

For kilogram-scale synthesis, the cyclization route employing Na₂CO₃ in ethanol delivers the core scaffold in 85–90% yield without chromatographic purification, representing a >6-fold yield improvement over the legacy tin-mediated route (13% overall) [1]. Procurement of the parent carbonitrile (CAS 21344-31-0) as a building block enables rapid diversification at the C-4 and C-2 positions via established SNAr and palladium-catalyzed cross-coupling chemistry.

Scaffold-Hopping or Intellectual Property Circumvention: Differentiation from Thieno[3,2-b]pyridine-6-carbonitrile Series

Organizations seeking to differentiate their kinase inhibitor portfolio from prior art covering thieno[3,2-b]pyridine-6-carbonitriles can procure the [2,3-b] isomer for its distinct kinase selectivity profile and ~0.86 log-unit higher LogP [1][2]. The patent landscape (US6987116B2, WO2007038519A1) demonstrates that both scaffolds are independently patentable and lead to different chemical matter.

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.